4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine
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Overview
Description
4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine is an organic compound that features a pyridyl group attached to a sulfonyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine typically involves the reaction of 4-pyridylamine with 2,4,6-tris(methylethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s sulfonyl group can form strong interactions with amino acid residues, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine: Unique due to its specific structural arrangement and functional groups.
Tris(4-pyridyl)amine: Similar pyridyl groups but different overall structure and properties.
2,4,6-Tris(4-pyridyl)pyridine: Another compound with multiple pyridyl groups, used in different applications.
Uniqueness
This compound stands out due to its combination of a pyridyl group and a bulky sulfonyl group, which imparts unique chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C20H28N2O2S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O2S/c1-13(2)16-11-18(14(3)4)20(19(12-16)15(5)6)25(23,24)22-17-7-9-21-10-8-17/h7-15H,1-6H3,(H,21,22) |
InChI Key |
WQURJXAFMPZQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2)C(C)C |
Origin of Product |
United States |
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